molecular formula C27H33N3O2 B12029513 N'-{(E)-[4-(Pentyloxy)phenyl]methylidene}-3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide

N'-{(E)-[4-(Pentyloxy)phenyl]methylidene}-3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide

Cat. No.: B12029513
M. Wt: 431.6 g/mol
InChI Key: HGCRATDBLGSTGY-VFCFBJKWSA-N
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Description

N’-{(E)-[4-(Pentyloxy)phenyl]methylidene}-3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide is a complex organic compound with the molecular formula C27H33N3O2 and a molecular weight of 431.583 g/mol . This compound is part of a class of hydrazides, which are known for their diverse applications in various fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[4-(Pentyloxy)phenyl]methylidene}-3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide typically involves the condensation of 4-(pentyloxy)benzaldehyde with 3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanoic acid hydrazide under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[4-(Pentyloxy)phenyl]methylidene}-3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted hydrazides depending on the nucleophile used.

Scientific Research Applications

N’-{(E)-[4-(Pentyloxy)phenyl]methylidene}-3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-{(E)-[4-(Pentyloxy)phenyl]methylidene}-3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-{(E)-[4-(Pentyloxy)phenyl]methylidene}-3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide is unique due to its pentyloxyphenyl group, which imparts specific chemical and biological properties

Properties

Molecular Formula

C27H33N3O2

Molecular Weight

431.6 g/mol

IUPAC Name

N-[(E)-(4-pentoxyphenyl)methylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide

InChI

InChI=1S/C27H33N3O2/c1-2-3-8-19-32-22-15-13-21(14-16-22)20-28-29-27(31)17-18-30-25-11-6-4-9-23(25)24-10-5-7-12-26(24)30/h4,6,9,11,13-16,20H,2-3,5,7-8,10,12,17-19H2,1H3,(H,29,31)/b28-20+

InChI Key

HGCRATDBLGSTGY-VFCFBJKWSA-N

Isomeric SMILES

CCCCCOC1=CC=C(C=C1)/C=N/NC(=O)CCN2C3=C(CCCC3)C4=CC=CC=C42

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C=NNC(=O)CCN2C3=C(CCCC3)C4=CC=CC=C42

Origin of Product

United States

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